molecular formula C16H18BrN3O2S2 B2555611 (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide CAS No. 851717-10-7

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2555611
CAS No.: 851717-10-7
M. Wt: 428.36
InChI Key: DLEKMTHJUIYBDZ-VLGSPTGOSA-N
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Description

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a synthetic small molecule featuring a benzothiazole core, a structure of high interest in medicinal chemistry. Based on its molecular architecture, this compound is intended for research applications, particularly in early-stage drug discovery and neuropharmacology. Compounds with similar benzo[d]thiazol-2(3H)-ylidene scaffolds are frequently investigated for their potential to interact with key neurological targets. For instance, research surveys highlight such structures in the context of Alzheimer's disease therapy, where they may be explored as modulators of enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Inhibiting these enzymes can increase acetylcholine levels in the brain, a therapeutic strategy aimed at alleviating cognitive symptoms associated with cholinergic neuron loss. The specific presence of a bromo substituent, a methyl group on the thiazole nitrogen, and a complex acetamide side chain in this molecule suggests it is designed for structure-activity relationship (SAR) studies. Researchers can use this compound to probe the effects of these specific functional groups on biological activity, selectivity, and binding affinity. Its primary research value lies in helping scientists build a portfolio of lead molecules for neurodegenerative diseases and understand the complex chemistry of heterocyclic modulators. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S2/c1-19-12-5-4-11(17)8-13(12)24-16(19)18-14(21)9-23-10-15(22)20-6-2-3-7-20/h4-5,8H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEKMTHJUIYBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CSCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat both Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiazole rings have been reported to demonstrate promising activity against various bacterial strains, suggesting that (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide may also possess similar properties .

Anticancer Potential

The anticancer activity of thiazole derivatives has been a focal point in medicinal chemistry. Compounds with similar structures have shown efficacy against several cancer cell lines, including breast cancer (MCF7). The mechanism often involves inducing apoptosis in cancer cells or inhibiting key cellular pathways necessary for cancer cell proliferation .

Study 1: Antimicrobial Activity Evaluation

In a study evaluating various thiazole derivatives, compounds were tested against common bacterial strains using standard disc diffusion methods. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Study 2: Anticancer Screening

A series of thiazole-based compounds were screened for anticancer properties using the Sulforhodamine B assay against multiple cancer cell lines. Results showed that specific derivatives led to a substantial reduction in cell viability, indicating their potential as effective chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound belongs to the benzothiazole-acetamide class. Key structural analogs include:

  • Compound A: (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-morpholinoethyl)thio)acetamide.
  • Compound B : (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxoazetidin-1-yl)ethylthio)acetamide.

Table 1: Structural and Physicochemical Comparisons

Compound Substituents (Benzothiazole) Side Chain Molecular Weight (g/mol) logP Water Solubility (mg/mL)
Target Compound 6-Br, 3-Me Thio-pyrrolidinone 468.4 2.8 2.3
Compound A 6-Cl, 3-Me Thio-morpholine 453.9 2.5 1.8
Compound B 6-H, 3-Et Thio-azetidine 422.5 3.1 3.5

The pyrrolidinone side chain improves solubility over morpholine (Compound A) but reduces lipophilicity relative to azetidine (Compound B) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and thioether formation. For example, a benzothiazole core can be synthesized by reacting 6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene with thioacetamide derivatives under reflux in anhydrous DMF or DMSO. Catalysts like K₂CO₃ (commonly used in thioether bond formation) and solvents such as acetone or ethanol are critical for yield optimization . Purification via silica gel chromatography (40–50% ethyl acetate/hexane gradients) is recommended to isolate the Z-isomer selectively .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of the compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and pyrrolidinyl protons (δ 1.8–3.4 ppm). The Z-configuration is confirmed by NOE correlations between the thiazole methyl group and adjacent protons .
  • FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3200–3400 cm⁻¹) validate functional groups .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and experimental C/H/N/S values indicate high purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data during purity assessment?

  • Methodological Answer : Discrepancies often arise from residual solvents or incomplete crystallization. To address this:

  • Perform thermogravimetric analysis (TGA) to quantify solvent residues.
  • Recrystallize the compound using mixed solvents (e.g., ethanol/water) to improve crystallinity.
  • Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What experimental strategies are effective for evaluating the compound’s biological activity (e.g., antidiabetic or cytotoxic potential)?

  • Methodological Answer :

  • In vitro assays : Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) with IC₅₀ determination. Reference compounds like acarbose can serve as positive controls .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), comparing results with structurally related benzothiazoles (e.g., 6-methyl-2(3H)-benzo-thiazolyl derivatives) to establish structure-activity relationships .
  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like aldose reductase (PDB ID: 2FZD). Validate docking poses with MD simulations to assess stability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions. The pyrrolidinyl group may enhance solubility but reduce metabolic stability .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes the Z-configuration’s stability and identifies electrophilic regions for derivatization .

Q. What strategies mitigate stability issues under varying pH or temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-PDA to identify labile bonds (e.g., thioether or amide linkages) .
  • Lyophilization : Improve thermal stability by lyophilizing the compound in a cryoprotectant matrix (e.g., trehalose) .

Contradiction Analysis

Q. How to address conflicting reports on the compound’s synthetic yield across studies?

  • Methodological Answer : Yield discrepancies (e.g., 28% vs. 76% in similar routes) may stem from reaction scale, solvent purity, or catalyst activation. To reconcile:

  • Reproduce reactions under inert atmospheres (N₂/Ar) to minimize oxidation of sulfur-containing intermediates.
  • Optimize stoichiometry (e.g., 1.2 eq. of pyrrolidinyl ethylthioacetamide) and reaction time (3–6 hours) .

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